molecular formula C22H24N2O4S B255172 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B255172
M. Wt: 412.5 g/mol
InChI Key: AREDPUUMQZEFFF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TTA-A2, is a novel compound that has gained attention in the scientific community due to its potential applications in research. TTA-A2 is a synthetic compound that belongs to the family of tetrahydrobenzothiophenes. In

Mechanism of Action

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide binds to the ligand-binding domain of RORα, which leads to the inhibition of its transcriptional activity. This inhibition results in the downregulation of RORα target genes, which play a role in regulating the immune system, circadian rhythm, and metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant impact on the immune system, circadian rhythm, and metabolism. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17 and IL-22, which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to regulate the expression of clock genes, which play a role in regulating the circadian rhythm. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.

Advantages and Limitations for Lab Experiments

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has several advantages for lab experiments. It has a high affinity and specificity for RORα, which makes it a valuable tool for studying the role of RORα in various biological processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It is a synthetic compound and may have off-target effects. Additionally, the exact mechanisms of this compound action are still being investigated, which may limit its use in certain experimental settings.

Future Directions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has shown promising results in preclinical studies, and several future directions can be explored. One potential direction is to investigate the therapeutic potential of this compound in autoimmune diseases, cancer, and metabolic disorders. Another direction is to study the role of RORα in other biological processes, such as neurobiology and development. Additionally, further research is needed to elucidate the exact mechanisms of this compound action and to identify potential off-target effects.

Synthesis Methods

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is synthesized by a multi-step process involving the reaction of 2-cyano-3-methylthiophene with 3-bromoanisole, followed by the reaction with 3,4,5-trimethoxyphenylacetylene and acryloyl chloride. The final product is obtained by purifying the crude product via column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for the retinoic acid receptor-related orphan receptor alpha (RORα), which plays a critical role in regulating the immune system and circadian rhythm. This compound has been shown to inhibit RORα activity, which may have implications in the treatment of autoimmune diseases, cancer, and metabolic disorders.

properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H24N2O4S/c1-13-5-7-15-16(12-23)22(29-19(15)9-13)24-20(25)8-6-14-10-17(26-2)21(28-4)18(11-14)27-3/h6,8,10-11,13H,5,7,9H2,1-4H3,(H,24,25)/b8-6+

InChI Key

AREDPUUMQZEFFF-SOFGYWHQSA-N

Isomeric SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC

SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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